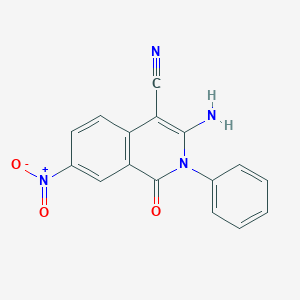
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone: is a synthetic organic compound that belongs to the isoquinolinone family
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyanation: Introduction of the cyano group.
Amination: Introduction of the amino group.
Cyclization: Formation of the isoquinolinone core.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatics: Compounds with nitro groups on aromatic rings.
Aminoaromatics: Compounds with amino groups on aromatic rings.
Uniqueness
- The combination of amino, cyano, and nitro groups on the isoquinolinone core makes it unique and potentially useful for specific applications.
属性
CAS 编号 |
130651-65-9 |
|---|---|
分子式 |
C16H10N4O3 |
分子量 |
306.27 g/mol |
IUPAC 名称 |
3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
InChI 键 |
AERZRUQHHWAPSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


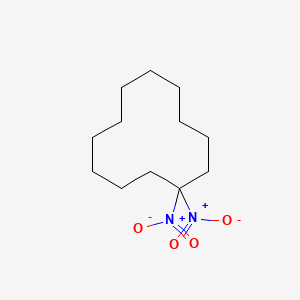
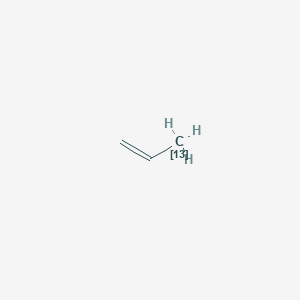

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
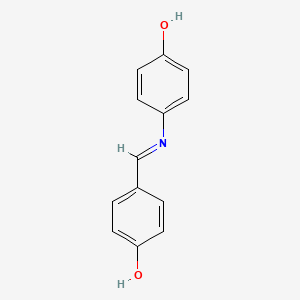
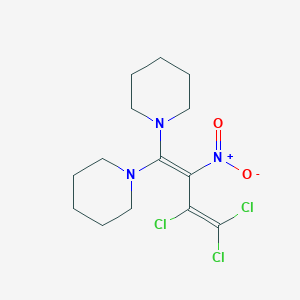
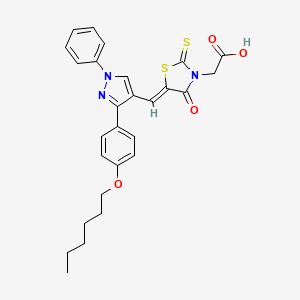
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
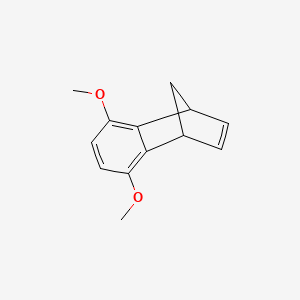

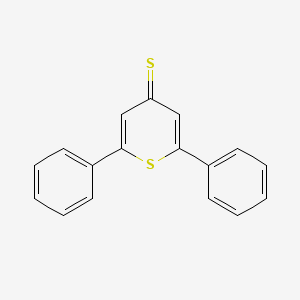

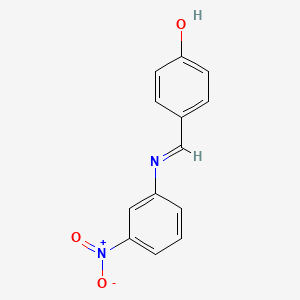
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
